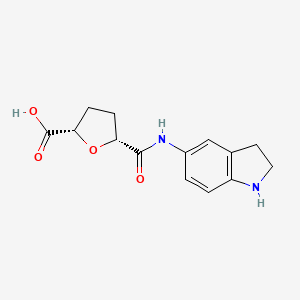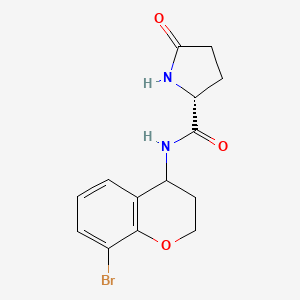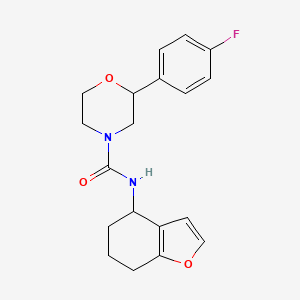![molecular formula C21H29N5O3 B6953551 Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B6953551.png)
Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is a synthetic organic compound often utilized in scientific research. This compound is intriguing due to its complex structure that includes a tert-butyl ester group, a pyrazole moiety, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps. The initial step often includes the preparation of the pyrazole derivative, followed by the coupling of the pyrrolidine and pyridine moieties under controlled conditions. The tert-butyl ester group is introduced in the final step to yield the target compound. Reaction conditions include precise temperature control, anhydrous solvents, and specific catalysts to ensure high yield and purity.
Industrial Production Methods Industrial-scale production of this compound involves similar steps to laboratory synthesis but on a larger scale. Efficient mixing, precise temperature control, and high-throughput purification techniques, such as chromatography, are employed to achieve large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions may involve sodium borohydride or lithium aluminum hydride. Substitution reactions often require alkyl halides or acyl chlorides in the presence of a base.
Major Products Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups, such as hydroxylated or de-esterified products.
Scientific Research Applications
Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is extensively used in various fields of research due to its versatile reactivity and biological activity. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential as a drug candidate due to its interactions with specific biological targets. In the industrial sector, it is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into binding sites of target proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include those with comparable structural features, such as other pyrrolidine or pyrazole derivatives. Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to the specific combination of its functional groups, which endow it with distinct chemical reactivity and biological activity compared to other similar compounds like pyrrolidine-2-carboxylates or 3-pyrazolylmethylamines.
Properties
IUPAC Name |
tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-21(2,3)29-20(28)25-11-7-17(14-25)15-26(13-16-6-5-9-22-12-16)19(27)18-8-10-24(4)23-18/h5-6,8-10,12,17H,7,11,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWCYSWNLUGHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(CC2=CN=CC=C2)C(=O)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-10-oxo-N-(thiophen-2-ylmethyl)pentacyclo[5.3.0.02,5.03,9.04,8]decane-3-carboxamide](/img/structure/B6953480.png)


![(5,6-Dimethyl-1-benzofuran-3-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953498.png)
![4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B6953503.png)
![(3-Ethyl-1-methylpyrazol-4-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953513.png)
![[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6953514.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea](/img/structure/B6953526.png)


![1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea](/img/structure/B6953540.png)
![2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6953543.png)
![1-(5-Methylhexan-2-yl)-3-[(3-sulfamoylphenyl)methyl]urea](/img/structure/B6953553.png)
![2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide](/img/structure/B6953560.png)
